
Methaqualone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methaqualone-d5 is a deuterated analog of methaqualone, a sedative-hypnotic drug that was widely used in the 1960s and 1970s. Methaqualone itself is known for its central nervous system depressant effects, similar to barbiturates. The deuterated form, this compound, is often used in scientific research, particularly in pharmacokinetic studies, due to its stable isotopic labeling which allows for precise tracking in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methaqualone typically involves a one-step or two-step reaction. In the one-step reaction, anthranilic acid, acetic acid (or acetic anhydride), and o-toluidine are refluxed together. Polyphosphoric acid is added to remove water . The two-step reaction involves the preparation of N-acetylanthranilic acid from anthranilic acid and acetic anhydride, followed by condensation with o-toluidine in the presence of phosphorus trichloride .
Industrial Production Methods
Industrial production of methaqualone follows similar synthetic routes but on a larger scale, with stringent controls to ensure purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methaqualone-d5 undergoes various chemical reactions, including:
Oxidation: Methaqualone can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert methaqualone to its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can modify the aromatic ring of methaqualone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, alcohols, and halogenated methaqualone compounds.
Scientific Research Applications
Methaqualone-d5 is used extensively in scientific research due to its stable isotopic labeling. Applications include:
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of methaqualone in biological systems.
Toxicological Analysis: Identifying and quantifying methaqualone and its metabolites in biological samples.
Forensic Science: Detecting methaqualone in cases of drug abuse or poisoning.
Chemical Research: Studying the chemical properties and reactions of methaqualone and its analogs.
Mechanism of Action
Methaqualone-d5, like methaqualone, acts as a positive allosteric modulator at GABA-A receptors. It enhances the inhibitory effects of GABA, leading to sedative and hypnotic effects . Methaqualone binds to a transmembrane site on the GABA-A receptor, distinct from the binding sites for benzodiazepines and barbiturates . This interaction increases the duration of chloride ion channel opening, resulting in hyperpolarization of the neuron and decreased neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Etaqualone: Another quinazolinone derivative with similar sedative-hypnotic properties.
Methylmethaqualone: An analog of methaqualone with a methyl group on the phenyl ring, which is more potent but also more prone to causing convulsions.
Barbiturates: A class of drugs with similar central nervous system depressant effects but different chemical structures.
Uniqueness
Methaqualone-d5’s uniqueness lies in its deuterated form, which allows for precise tracking in pharmacokinetic studies. This makes it particularly valuable in research settings where accurate measurement of drug metabolism and distribution is crucial.
Properties
CAS No. |
1184966-71-9 |
|---|---|
Molecular Formula |
C16H14N2O |
Molecular Weight |
255.32 g/mol |
IUPAC Name |
3-[3,5-dideuterio-2-(trideuteriomethyl)phenyl]-2-methylquinazolin-4-one |
InChI |
InChI=1S/C16H14N2O/c1-11-7-3-6-10-15(11)18-12(2)17-14-9-5-4-8-13(14)16(18)19/h3-10H,1-2H3/i1D3,6D,7D |
InChI Key |
JEYCTXHKTXCGPB-XUYCAUAGSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C(=C1)N2C(=NC3=CC=CC=C3C2=O)C)C([2H])([2H])[2H])[2H] |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


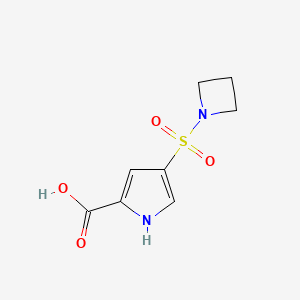



![alpha-[3-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)-2-methylphenyl]-alpha-methyl-1H-imidazole-5-methanol](/img/structure/B13446610.png)
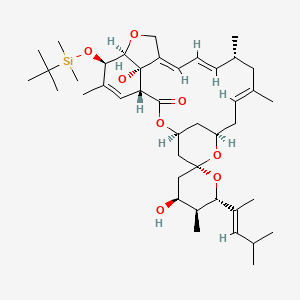
![methyl N-[4-[2-[[3-methyl-5-oxo-4-(1,1,2,2,2-pentadeuterioethyl)-2H-pyrrole-1-carbonyl]amino]ethyl]phenyl]sulfonylcarbamate](/img/structure/B13446622.png)
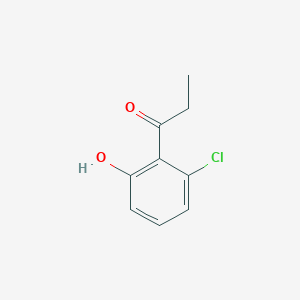

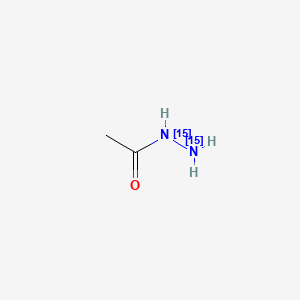
![4-(2-Methoxyethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13446653.png)
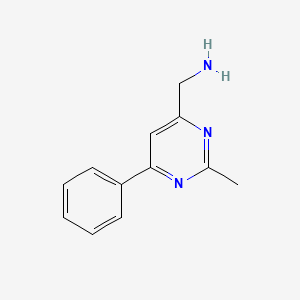

![methyl[(5-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13446666.png)
